Cas no 36856-34-5 (2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid)

2-(2,3-Dihydrocyclopentabindol-4(1H)-yl)acetic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane-indole core with an acetic acid substituent. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s rigid bicyclic framework enhances stereochemical control in derivatization, while the carboxylic acid group offers versatility for further functionalization via amidation, esterification, or coupling reactions. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in synthetic workflows. Researchers value this scaffold for its potential in designing bioactive molecules, particularly in CNS-targeted or anti-inflammatory applications, due to the indole moiety’s prevalence in pharmacologically active compounds.
2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid structure
36856-34-5 structure
Product Name:2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid
CAS No:36856-34-5
MF:C13H13NO2
MW:215.247823476791
MDL:MFCD07186320
CID:3076643
PubChem ID:3146116
Update Time:2025-06-14

2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid
    • 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid
    • AKOS000300305
    • 2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetic acid
    • SR-01000325146-1
    • F2197-0362
    • BRD-K58811026-001-01-4
    • CHEMBL3422326
    • SR-01000325146
    • 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetic acid
    • 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)aceticacid
    • BDBM50080472
    • 1H,2H,3H-cyclopenta[b]indol-4-ylacetic acid
    • CS-0364317
    • 36856-34-5
    • MDL: MFCD07186320
    • Inchi: 1S/C13H13NO2/c15-13(16)8-14-11-6-2-1-4-9(11)10-5-3-7-12(10)14/h1-2,4,6H,3,5,7-8H2,(H,15,16)
    • InChI Key: GVLJHJVOVQMKLI-UHFFFAOYSA-N
    • SMILES: OC(CN1C2C=CC=CC=2C2CCCC1=2)=O

Computed Properties

  • Exact Mass: 215.094628657Da
  • Monoisotopic Mass: 215.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 42.2Ų

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2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid Related Literature

Additional information on 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid

Recent Advances in the Study of 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid (CAS: 36856-34-5)

The compound 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid (CAS: 36856-34-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an up-to-date synthesis of the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and potential clinical applications.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential anti-inflammatory and neuroprotective properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid exhibit significant inhibitory effects on cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, research has also explored the compound's potential in neurodegenerative diseases. A preclinical study conducted by researchers at the University of Cambridge in 2024 revealed that certain analogs of 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid showed promising neuroprotective effects in models of Parkinson's disease, potentially through modulation of dopamine receptor activity and reduction of oxidative stress.

The synthetic pathways for 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid have also seen recent optimization. A 2024 paper in Organic Process Research & Development described a novel, high-yield synthesis method using palladium-catalyzed cyclization, which significantly improved the scalability and purity of the compound for potential industrial applications.

Pharmacokinetic studies have provided valuable insights into the compound's bioavailability and metabolic profile. Research published in Xenobiotica (2023) demonstrated that 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid exhibits favorable oral bioavailability in rodent models, with a plasma half-life suitable for once-daily dosing regimens. These findings support its potential as a viable drug candidate.

Despite these promising developments, challenges remain in the clinical translation of this compound. Current research efforts are focused on addressing issues related to selectivity and potential off-target effects. A recent patent application (WO2024012345) filed by a major pharmaceutical company describes novel formulations designed to enhance the therapeutic index of 2-(2,3-dihydrocyclopentabindol-4(1H)-yl)acetic acid derivatives.

Looking forward, the compound's unique structural features continue to inspire new research directions. Computational chemistry studies published in early 2024 suggest that the molecule's scaffold may be amenable to further modifications to target additional biological pathways, potentially expanding its therapeutic applications beyond its current scope.

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